(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
Thiazole derivatives, such as imidazo-thiazole carboxamide derivatives, have been studied for their potential as antimycobacterial agents . These compounds have been synthesized and evaluated for their in vitro antitubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the combination of imidazo-thiazole and benzo-imidazo-thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst to yield a thiazol-2-amine intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Tyrosinase Inhibition and Melanogenesis Control
This compound has been identified as a potential inhibitor of tyrosinase, an enzyme crucial in the process of melanogenesis – the production of melanin in the skin . By inhibiting tyrosinase, it could be used to prevent excessive melanin accumulation, which is associated with pigmentation disorders. This application is particularly relevant in the field of dermatology and cosmetic science, where controlling skin pigmentation is essential.
Antitubercular Activity
Derivatives of this compound have shown promise as antitubercular agents . They have been tested against strains of Mycobacterium tuberculosis and M. bovis BCG, showing marginal activity without significant cytotoxicity against human cancer cell lines. This suggests potential for the development of new treatments for tuberculosis, especially in the face of rising antibiotic resistance.
properties
IUPAC Name |
methyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-32-22(28)15-27-20-12-11-19(34(25,30)31)14-21(20)33-24(27)26-23(29)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWSULOOXFQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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